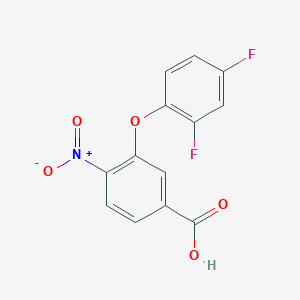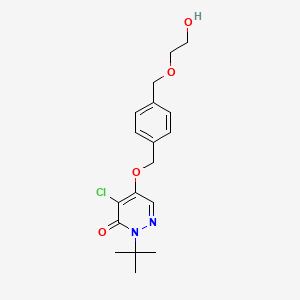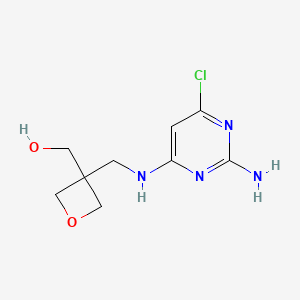
3-Propylidene-1-cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylidene-1-cyclobutanol is an organic compound characterized by a cyclobutane ring with a propylidene group and a hydroxyl group attached. This compound is part of the cycloalkanol family, which includes various cyclic alcohols known for their unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-1-cyclobutanol typically involves the reaction of cyclobutanone with propylidene derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where cyclobutanone is reduced in the presence of a suitable catalyst. This is followed by the addition of propylidene groups using advanced organic synthesis techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Propylidene-1-cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, saturated alcohols, and various substituted cyclobutane compounds .
科学研究应用
3-Propylidene-1-cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Propylidene-1-cyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the propylidene group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
相似化合物的比较
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Cyclopropanol: A smaller ring structure with similar reactivity.
Cyclopentanol: A larger ring structure with different steric and electronic properties.
Uniqueness: 3-Propylidene-1-cyclobutanol is unique due to the presence of both a propylidene group and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
3-propylidenecyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |
InChI 键 |
IGTVLDVLKXYJOJ-UHFFFAOYSA-N |
规范 SMILES |
CCC=C1CC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8408026.png)


![2-Bromo-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8408046.png)




![3-[1-(2-hydroxyethyl)piperidin-4-yl]-2H-isoquinolin-1-one](/img/structure/B8408113.png)

![3-[(3-Cyanophenyl)methyl]-4,5-dihydro-5,5-diphenyl-1H-imidazol-2,4(3H)-dione](/img/structure/B8408120.png)

